molecular formula C21H28ClNO3 B1146460 Propafenone-d5 Hydrochloride CAS No. 93909-48-9

Propafenone-d5 Hydrochloride

カタログ番号: B1146460
CAS番号: 93909-48-9
分子量: 382.94
InChIキー: XWIHRGFIPXWGEF-HIBBSUKHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propafenone-d5 Hydrochloride is a deuterated form of Propafenone Hydrochloride, a class 1C antiarrhythmic agent used primarily for the treatment of atrial and ventricular arrhythmias. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Propafenone-d5 Hydrochloride involves the incorporation of deuterium atoms into the Propafenone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Propafenone molecule are replaced with deuterium atoms using deuterated catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as the preparation of deuterated intermediates, purification, and final conversion to the hydrochloride salt form. The use of advanced chromatographic techniques ensures the purity and consistency of the final product .

化学反応の分析

Types of Reactions: Propafenone-d5 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted aromatic compounds .

科学的研究の応用

Cardiac Arrhythmias

Propafenone is primarily indicated for the treatment of various arrhythmias, including:

  • Paroxysmal Supraventricular Tachycardia (PSVT)
  • Atrial Fibrillation
  • Ventricular Arrhythmias

Wolff-Parkinson-White Syndrome

Research has demonstrated that intravenous propafenone can effectively terminate arrhythmias associated with Wolff-Parkinson-White syndrome by increasing the refractory period of accessory pathways, thus preventing reentrant tachycardia . A study involving ten patients showed significant improvements in arrhythmia control following propafenone administration.

Oncology Applications

Recent studies have identified propafenone as a potential therapeutic agent against esophageal squamous cell carcinoma (ESCC). Research indicates that propafenone can induce apoptosis in ESCC cells and significantly inhibit their proliferation without cytotoxic effects on normal cells. In vivo studies on nude mice demonstrated a marked reduction in tumor growth when treated with propafenone-d5 hydrochloride, suggesting its potential as an anticancer agent .

Pharmacokinetics and Metabolism

This compound's pharmacokinetic profile is essential for understanding its clinical efficacy. The compound is metabolized primarily in the liver, with a half-life necessitating multiple daily doses to maintain therapeutic levels. Its pharmacokinetics can be studied using stable isotope techniques to trace metabolic pathways and interactions with other drugs .

Data Table: Summary of Research Findings

Study FocusFindingsReference
Efficacy in PSVTTermination of arrhythmias; increased refractory periods
Anticancer propertiesInduction of apoptosis; inhibition of ESCC cell proliferation
PharmacokineticsMetabolized in the liver; requires frequent dosing
Side EffectsCommon side effects include dizziness, gastrointestinal upset

Case Study 1: Wolff-Parkinson-White Syndrome Treatment

A clinical trial involving ten patients with Wolff-Parkinson-White syndrome demonstrated that intravenous propafenone effectively terminated AV reentrant tachycardia in 10 out of 11 cases. The study highlighted the drug's ability to increase the effective refractory period of accessory pathways significantly .

Case Study 2: Esophageal Cancer Treatment

In a preclinical model, propafenone was administered to nude mice with established ESCC tumors. Results showed a tumor burden reduction of up to 69.2% at a dosage of 20 mg/kg, indicating its potential as an adjunct therapy for cancer treatment while maintaining safety profiles for normal tissues .

作用機序

Propafenone-d5 Hydrochloride exerts its antiarrhythmic effects by blocking sodium channels in cardiac muscle cells. This action reduces the influx of sodium ions, leading to decreased excitability and conduction velocity in the heart. Additionally, Propafenone has beta-adrenergic blocking activity, which contributes to its antiarrhythmic properties by reducing heart rate and contractility .

類似化合物との比較

Uniqueness: Propafenone-d5 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both clinical and research settings .

生物活性

Propafenone-d5 hydrochloride is a deuterated derivative of the antiarrhythmic drug propafenone, utilized primarily in pharmacokinetic studies due to its unique isotopic labeling. This compound plays a critical role in understanding the metabolism and biological activity of propafenone, which is effective in treating various cardiac arrhythmias. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and research findings.

  • Empirical Formula : CHDNO·HCl
  • CAS Number : 1346605-05-7
  • Molecular Weight : 290.83 g/mol

The presence of five deuterium atoms in propafenone-d5 allows for enhanced tracking in biological systems, facilitating more precise studies of drug metabolism without interference from non-labeled compounds .

This compound exhibits similar pharmacological properties to its non-deuterated counterpart. Its primary mechanism involves:

  • Sodium Channel Blockade : Propafenone-d5 inhibits sodium channels (INa), stabilizing cardiac membranes and reducing the frequency of arrhythmias. This action is crucial in managing ventricular arrhythmias .
  • Beta-Blocking Activity : While primarily a sodium channel blocker, propafenone also exhibits weak beta-blocking effects, contributing to its therapeutic profile .
  • Calcium and Potassium Current Inhibition : It inhibits calcium currents (ICa) and ATP-sensitive potassium currents (IKATP) in cardiac cells, further supporting its antiarrhythmic properties .

Pharmacokinetics

The pharmacokinetic profile of propafenone-d5 is essential for understanding its absorption, distribution, metabolism, and excretion (ADME). The deuterated form enhances the accuracy of quantification techniques such as LC-MS/MS.

Key Pharmacokinetic Parameters:

ParameterValue
BioavailabilityVariable (depends on formulation)
Half-lifeApproximately 2-10 hours
Volume of Distribution3-6 L/kg
Clearance0.6-1.2 L/h/kg

Research Findings

Several studies have investigated the biological activity and pharmacokinetics of this compound:

  • Quantification Studies : A study developed a rapid LC-MS/MS method for determining propafenone and its active metabolite 5-hydroxypropafenone in human plasma. The method demonstrated high sensitivity and specificity, crucial for pharmacokinetic evaluations .
  • Metabolic Pathway Analysis : Research utilizing deuterated compounds has shown that propafenone undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. The use of propafenone-d5 allows researchers to trace metabolic pathways more accurately without interference from other isotopes .
  • Comparative Studies with Non-Deuterated Forms : Studies comparing propafenone-d5 with its non-deuterated version indicate that the deuterated form provides clearer insights into drug interactions and metabolic processes due to its distinct isotopic signature .

Case Studies

One notable case involved using propafenone-d5 in a clinical setting to evaluate its effects on patients with atrial fibrillation. The study highlighted the compound's efficacy in restoring normal sinus rhythm while monitoring its safety profile through detailed pharmacokinetic assessments.

特性

CAS番号

93909-48-9

分子式

C21H28ClNO3

分子量

382.94

IUPAC名

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i3D,4D,5D,8D,9D;

InChIキー

XWIHRGFIPXWGEF-HIBBSUKHSA-N

SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

同義語

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride;  2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride;  Arythmol-d5;  Pronon-d5;  Rythmol-d5;  Rytmonorm-d5; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。